2,3-Dichloro-4-hydroxybenzaldehyde is a compound that shares structural similarities with various hydroxybenzaldehydes, which have been extensively studied due to their diverse pharmacological properties and applications in different fields. While the specific compound has not been directly studied in the provided papers, its analogues, such as 2,4-dihydroxybenzaldehyde (DHD) and 3,4-dihydroxybenzaldehyde, have demonstrated significant biological activities, including anti-inflammatory, anti-angiogenic, and anti-nociceptive effects1, as well as electrophysiological impacts on cardiac tissues3. These studies provide a foundation for understanding the potential mechanisms and applications of structurally related compounds like 2,3-Dichloro-4-hydroxybenzaldehyde.
2,3-Dichloro-4-hydroxybenzaldehyde can be synthesized starting from 2,4,5,6-Tetrahydroxyacetophenone. Treatment with dimethyl sulphate leads to the formation of 2-hydroxy-4, 5, 6-trimethoxyacetophenone, alongside other minor products. This compound undergoes prenylation to yield 2-hydroxy-4,5,6-trimethoxy-3-C-prenylacetophenone. An alkaline condensation reaction of the latter with 3-methoxy-4-hydroxybenzaldehyde produces 2',4-dihydroxy-3,4',5',6'-tetramethoxy-8-C-prenylchalcone. Finally, treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) furnishes the desired 2,3-Dichloro-4-hydroxybenzaldehyde [].
One notable reaction involves its condensation with dihydroisoevodionol in the presence of a base to form a chalcone derivative []. This chalcone can undergo further modifications, including reductive cyclization, to yield a flavene derivative. This synthetic route highlights the versatility of 2,3-Dichloro-4-hydroxybenzaldehyde in constructing complex heterocyclic compounds.
Hydroxybenzaldehydes have been applied in various fields, including medicine and electrochemistry. In medicine, the anti-inflammatory and anti-nociceptive properties of compounds like 2,4-dihydroxybenzaldehyde suggest potential therapeutic applications for inflammatory diseases and pain management1. The electrophysiological effects of 3,4-dihydroxybenzaldehyde on cardiac tissues indicate possible uses in cardiovascular drug development3. In electrochemistry, the study of the oxidation mechanisms of dihydroxybenzaldehydes has implications for the synthesis of complex organic molecules and the development of electrochemical sensors2. These diverse applications highlight the importance of understanding the properties and mechanisms of hydroxybenzaldehydes, which could extend to compounds like 2,3-Dichloro-4-hydroxybenzaldehyde.
The pharmacological activities of hydroxybenzaldehydes are attributed to their ability to modulate various biological pathways. For instance, 2,4-dihydroxybenzaldehyde has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) with an IC50 value of 2.4 µg/egg1. It also exhibits in vivo anti-inflammatory activity by reducing exudate volume, the number of polymorphonuclear leukocytes, and nitrite content in carrageenan-induced air pouch models in mice1. Additionally, it demonstrates anti-nociceptive activity in acetic acid-induced writhing tests in mice and suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells1. Another analogue, 3,4-dihydroxybenzaldehyde, affects the electrophysiological properties of cardiac tissues by shortening the action potential duration and reducing the peak contraction force of papillary muscles in guinea pigs3. These findings suggest that hydroxybenzaldehydes can interact with cellular targets to modulate physiological responses, which may be relevant to the mechanism of action of 2,3-Dichloro-4-hydroxybenzaldehyde.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6